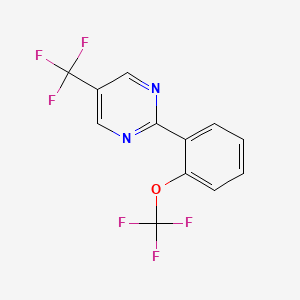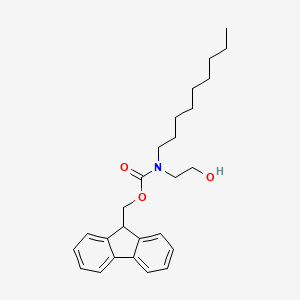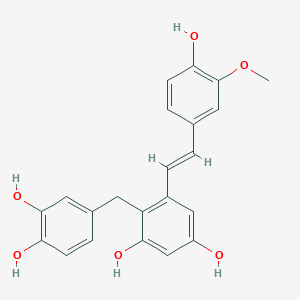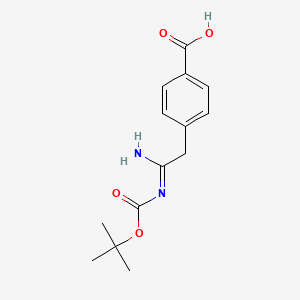![molecular formula C12H12O2 B13083446 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13083446.png)
5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde is a chemical compound with a unique structure that includes a seven-membered ring fused to a benzene ring, with an aldehyde and a ketone functional group
Preparation Methods
The synthesis of 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of a suitable diene with a dienophile in the presence of a catalyst, followed by oxidation to introduce the aldehyde group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde can be compared with similar compounds such as:
- Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo 7annulene-6-carboxylate : This compound has a similar structure but with a carboxylate group instead of an aldehyde .
- 9-oxo-6,7,8,9-tetrahydro-5H-benzo 7annulene-2-carboxylic acid : This compound has a carboxylic acid group at a different position on the ring .
The uniqueness of 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-6-carbaldehyde |
InChI |
InChI=1S/C12H12O2/c13-8-10-6-3-5-9-4-1-2-7-11(9)12(10)14/h1-2,4,7-8,10H,3,5-6H2 |
InChI Key |
RUYNSECBPNCGON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C2=CC=CC=C2C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)piperidine-4-carboxylic acid](/img/structure/B13083386.png)

![Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13083400.png)




![4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13083426.png)


![3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13083430.png)
![1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate xhydrate](/img/structure/B13083438.png)

